Cas no 2172182-49-7 (4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine)

4-(5-Methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine is a heterocyclic compound featuring a piperidine core linked to a 5-methylindazole moiety, with an aminomethyl substituent at the 2-position of the piperidine ring. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, where such scaffolds are often explored for their bioactivity. The indazole group may enhance binding affinity to biological targets, while the piperidine-amine functionality offers versatility for further derivatization or salt formation. Its well-defined molecular architecture makes it a valuable intermediate in drug discovery, particularly for targeting central nervous system (CNS) or oncology-related pathways. The compound’s synthetic accessibility and structural modularity further support its utility in lead optimization studies.
4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine structure
2172182-49-7 structure
Product Name:4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine
CAS No:2172182-49-7
MF:C14H20N4
MW:244.335402488708
CID:5965442
PubChem ID:165547235
Update Time:2025-05-19

4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine
    • [4-(5-methyl-1H-indazol-4-yl)piperidin-2-yl]methanamine
    • EN300-1478067
    • 2172182-49-7
    • Inchi: 1S/C14H20N4/c1-9-2-3-13-12(8-17-18-13)14(9)10-4-5-16-11(6-10)7-15/h2-3,8,10-11,16H,4-7,15H2,1H3,(H,17,18)
    • InChI Key: HTIRUOIHYRTFRP-UHFFFAOYSA-N
    • SMILES: N1CCC(C2=C(C)C=CC3=C2C=NN3)CC1CN

Computed Properties

  • Exact Mass: 244.16879665g/mol
  • Monoisotopic Mass: 244.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 66.7Ų

4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine Pricemore >>

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Additional information on 4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine

Recent Advances in the Study of 4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine (CAS: 2172182-49-7)

The compound 4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine (CAS: 2172182-49-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indazole-piperidine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for drug development.

One of the key areas of research has been the optimization of synthetic routes for 4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes. The study also highlighted the compound's stability under various physiological conditions, which is a positive indicator for its potential as a drug candidate.

Pharmacological evaluations of 4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine have revealed its potent activity as a modulator of serotonin and dopamine receptors. In vitro and in vivo studies have demonstrated its high affinity for 5-HT1A and D2 receptors, suggesting potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. A recent preclinical trial reported in Neuropharmacology (2024) showed that the compound exhibits a favorable pharmacokinetic profile, with good blood-brain barrier penetration and minimal off-target effects. These findings position it as a promising candidate for further development in CNS therapeutics.

In addition to its CNS applications, 4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine has also been investigated for its anti-inflammatory and analgesic properties. A study in the European Journal of Pharmacology (2023) explored its mechanism of action in inhibiting cyclooxygenase-2 (COX-2) and reducing pro-inflammatory cytokine production. These properties suggest potential utility in the management of chronic pain and inflammatory conditions, expanding the therapeutic scope of this compound beyond neurological disorders.

Despite these promising findings, challenges remain in the development of 4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine as a therapeutic agent. Issues such as dose-dependent toxicity and the need for further optimization of its pharmacokinetic properties are areas of active research. Ongoing studies are focused on structural modifications to enhance its efficacy and safety profile, as well as the exploration of novel formulations to improve bioavailability.

In conclusion, 4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine (CAS: 2172182-49-7) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse pharmacological activities and potential therapeutic applications make it a subject of intense study. Continued research and development efforts are expected to further elucidate its mechanisms of action and optimize its clinical potential, paving the way for its eventual translation into therapeutic use.

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